Erlotinibhydrochloride

Catalog No.
S547936
CAS No.
183319-69-9
M.F
C22H24ClN3O4
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erlotinibhydrochloride

CAS Number

183319-69-9

Product Name

Erlotinibhydrochloride

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H

InChI Key

GTTBEUCJPZQMDZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

11C erlotinib, 11C-erlotinib, 358,774, CP, 358774, CP, CP 358,774, CP 358774, CP-358,774, CP-358774, CP358,774, CP358774, erlotinib, erlotinib HCl, erlotinib hydrochloride, HCl, Erlotinib, Hydrochloride, Erlotinib, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, OSI 774, OSI-774, OSI774, Tarceva

Canonical SMILES

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-]

The exact mass of the compound Erlotinib hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 718781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Erlotinib hydrochloride (CAS 183319-69-9) is a highly selective, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely utilized as a benchmark active pharmaceutical ingredient (API) in oncology research [1]. As the commercially approved hydrochloride salt, it possesses distinct physicochemical properties compared to its free base, including pH-dependent aqueous solubility and enhanced solid-state thermal stability [2]. For scientific and industrial procurement, specifying the hydrochloride salt rather than generic erlotinib is critical for ensuring reproducibility in in vitro kinase assays, solid oral dosage formulation, and pharmacokinetic modeling [1].

Generic substitution of Erlotinib hydrochloride with its free base or closely related first-generation inhibitors like Gefitinib frequently leads to critical failures in assay standardization and formulation processing [1]. The free base lacks the necessary protonation to achieve sufficient aqueous solubility in low-pH environments, rendering it incompatible with standard gastric dissolution models and aqueous stock preparations [2]. Furthermore, substituting Erlotinib with Gefitinib in biochemical assays alters the quantitative inhibition dynamics; the two compounds exhibit vastly different selectivity ratios between wild-type and L858R-mutant EGFR, meaning they cannot be used interchangeably as baseline comparators in drug discovery pipelines [1].

Aqueous Solubility and Thermal Stability: Hydrochloride Salt vs. Free Base

The selection of the hydrochloride salt over the free base fundamentally alters the compound's processability and dissolution profile. Erlotinib hydrochloride achieves a maximum aqueous solubility of approximately 0.4 mg/mL at pH 2 due to the protonation of its secondary amine, whereas the free base remains very slightly soluble in water [1]. Additionally, the hydrochloride salt exhibits a significantly higher melting point (~228-244°C depending on the polymorph) compared to the free base (157°C) [2].

Evidence DimensionAqueous solubility and melting point (Tm)
Target Compound DataMax aqueous solubility ~0.4 mg/mL at pH 2; Tm = 228-244°C
Comparator Or BaselineErlotinib free base (Very low aqueous solubility; Tm = 157°C)
Quantified DifferencePredictable low-pH aqueous solubility and an +71°C to +87°C increase in thermal stability.
ConditionsAqueous media (pH 1.4 to 9.6) and solid-state thermal analysis.

Procurement of the hydrochloride salt is strictly required for formulating aqueous stock solutions in acidic media and ensuring thermal stability during mechanical processing.

Mutant-Specific Kinase Selectivity: Erlotinib vs. Gefitinib

When establishing baselines for EGFR inhibition, Erlotinib hydrochloride demonstrates a significantly wider therapeutic window for oncogenic mutations compared to Gefitinib. Quantitative IC50 assessments reveal that Erlotinib is up to 30-fold more potent against the L858R mutant EGFR compared to wild-type EGFR, specifically at tyrosine 845 [1]. In contrast, Gefitinib exhibits a much narrower margin, showing only up to a 6-fold greater potency for the L858R mutant over the wild-type kinase [1].

Evidence DimensionIC50 selectivity ratio (WT EGFR vs. L858R mutant EGFR)
Target Compound DataErlotinib: ~30-fold greater potency for L858R vs. WT EGFR
Comparator Or BaselineGefitinib: ~6-fold greater potency for L858R vs. WT EGFR
Quantified DifferenceErlotinib provides a 5x wider selectivity window for the L858R mutation over wild-type EGFR.
ConditionsIn vitro kinase inhibition assays measuring downstream signaling proteins (Tyrosine 845).

For researchers screening next-generation targeted therapies, Erlotinib provides a highly differentiated baseline for L858R-specific target engagement assays.

Solid-State Manufacturability: Crystalline Hydrochloride vs. Amorphous Forms

For industrial scale-up, the crystalline polymorphs of Erlotinib hydrochloride (such as Forms A and B) offer critical advantages over amorphous mixtures. The crystalline hydrochloride salt exhibits high thermodynamic stability with a sharp melting endotherm at approximately 228-230°C [1]. In contrast, amorphous forms lack defined transition points and are highly susceptible to phase transitions under mechanical stress or humidity [2].

Evidence DimensionThermodynamic stability and phase transition resistance
Target Compound DataCrystalline Erlotinib HCl (Forms A/B): Sharp melting endotherm at 228-230°C
Comparator Or BaselineAmorphous Erlotinib (Undefined transition points, prone to phase shifts)
Quantified DifferenceCrystalline forms provide predictable thermal behavior >228°C, eliminating the risk of stress-induced phase transitions seen in amorphous forms.
ConditionsSolid-state thermal analysis (DSC) and mechanical processing.

Industrial buyers must specify the crystalline hydrochloride salt to ensure reproducible flow properties and consistent dissolution profiles during solid oral dosage form manufacturing.

In Vitro L858R-Mutant Kinase Screening

Due to its 30-fold selectivity for L858R mutant EGFR over wild-type EGFR, Erlotinib hydrochloride serves as a highly selective benchmark comparator when evaluating the potency and off-target effects of next-generation tyrosine kinase inhibitors [1].

Solid Oral Dosage Form Development

The high thermal stability (Tm >228°C) and defined polymorphic states of the hydrochloride salt make it an essential material for API formulation studies, including excipient compatibility, milling, and tableting, where amorphous forms or the free base would undergo phase transitions [2].

pH-Dependent Gastrointestinal Absorption Modeling

Because its maximum aqueous solubility (~0.4 mg/mL) is strictly achieved at pH 2, Erlotinib hydrochloride is the required standard for in vitro gastric dissolution models and physiologically based pharmacokinetic (PBPK) simulations [3].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

429.1455339 Da

Monoisotopic Mass

429.1455339 Da

Heavy Atom Count

30

Appearance

White or off-white powder

UNII

DA87705X9K

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H332 (11.11%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (33.33%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (11.11%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (11.11%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (11.11%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (11.11%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Non-small cell lung cancer (NSCLC)Tarceva is also indicated for switch maintenance treatment in patients with locally advanced or metastatic non-small cell lung cancer with EGFR activating mutations and stable disease after first-line chemotherapy. Tarceva is also indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. In patients with tumours without EGFR activating mutations, Tarceva is indicated when other treatment options are not considered suitable. When prescribing Tarceva, factors associated with prolonged survival should be taken into account. No survival benefit or other clinically relevant effects of the treatment have been demonstrated in patients with Epidermal Growth Factor Receptor (EGFR)-IHC - negative tumours. Pancreatic cancer Tarceva in combination with gemcitabine is indicated for the treatment of patients with metastatic pancreatic cancer . When prescribing Tarceva, factors associated with prolonged survival should be taken into account.

NCI Cancer Drugs

Drug: Erlotinibhydrochloride
US Brand Name(s): Tarceva
FDA Approval: Yes
Erlotinib hydrochloride is approved to be used alone or with other drugs to treat: Non-small cell lung cancer (NSCLC) that is metastatic and has certain EGFR gene mutations. It may be used: As first-line therapy.
In patients on maintenance therapy or whose disease has gotten worse after treatment with chemotherapy.
The use of erlotinib hydrochloride to treat NSCLC that does not have the EGFR gene mutations is no longer FDA -approved.
Pancreatic cancer. It is used with gemcitabine hydrochloride in patients whose disease cannot be removed by surgery , is locally advanced , or has metastasized.
Erlotinib hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Erlotinib Hydrochloride is the hydrochloride salt of a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE03

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

183319-69-9

Wikipedia

Erlotinib hydrochloride

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
1. Clin Cancer Res. 2004 Jun 15;10(12 Pt 2):4238s-4240s.

The role of erlotinib (Tarceva, OSI 774) in the treatment of non-small cell lung
cancer.

Perez-Soler R(1).

Author information:
(1)Gutman Professor of Oncology, Montefiore Medical Center/Albert Einstein
College of Medicine, Bronx, New York, USA. rperezo@montefiore.org

Erlotinib (Tarceva) is a reversible and highly specific inhibitor of epidermal
growth factor receptor (EGFR) tyrosine kinase. Phase I studies established a
fixed daily oral dose of 150 mg as the recommended dose for Phase II studies.
Using this dose and schedule, the response rate in a group of 57 patients with
EGFR-positive non-small cell lung cancer after failure of platinum-containing
chemotherapy was 12%. The median survival was 8.4 months, and the 1-year survival
was 40%. Occurrence and severity of rash were correlated with an improved
survival independently of performance status. Another ongoing Phase II study in
50 patients with bronchoalveolar carcinoma has shown a response rate of 26%.
Results from two Phase III front-line studies in combination with chemotherapy,
TALENT and TRIBUTE, have been recently reported. The addition of erlotinib did
not improve response rate, time to progression, or survival. Efforts in the
continued development of erlotinib should be focused on the following: (a)
investigating the reasons for the lack of relationship between EGFR expression
and clinical outcome; (b) the reasons for the failure of the front-line
combination trials; and (c) confirming the rash/clinical outcome relationship.
Progress in these tasks will allow a better selection of patients who can benefit
from this therapy, permit the development of more effective combination schedules
with cytotoxics, and define whether this agent should be used at the optimal
biological dose or at the maximum-tolerated dose.



2. Semin Oncol. 2003 Jun;30(3 Suppl 7):15-24.

Preclinical studies with Erlotinib (Tarceva).

Akita RW(1), Sliwkowski MX.

Author information:
(1)Department of Molecular Oncology, Genentech, Inc, South San Francisco, CA,
94080-4990, USA.

Erratum in
Semin Oncol. 2003 Dec;30(6):826.

Erlotinib HCl (Tarceva; Genentech, Inc, South San Francisco, CA) is an orally
available, highly selective, reversible inhibitor of epidermal growth factor
receptor (HER1/EGFR) tyrosine kinase. Inhibition of tyrosine kinase activity
prevents HER1/EGFR phosphorylation, the associated downstream signaling events,
and may block tumorigenesis mediated by inappropriate HER1/EGFR signaling. In
vitro and in vivo studies show that erlotinib has activity against human
colorectal, head and neck, non-small cell lung, and pancreatic tumor cells.
Recent preclinical studies suggest that erlotinib may also have activity against
tumors that are dependent on HER2 activation for growth and/or survival.
Preclinical studies have addressed the feasibility of using erlotinib in
combination with various chemotherapeutic agents, radiotherapy, and targeted
agents. Combining agents that have different mechanisms of action has the
potential to improve efficacy and inhibit the development of resistance. For
example, in preclinical studies, combining erlotinib with cisplatin, doxorubicin,
gemcitabine, or low-dose paclitaxel has an additive effect on antitumor activity
with no increase in toxicity. Preclinical data provide a strong rationale for
investigating erlotinib in the clinical setting. However, additional studies are
required to gain further insights into the processes that regulate or influence
the antitumor activity of erlotinib.

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